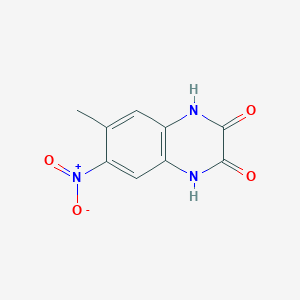
6-Methyl-7-nitroquinoxaline-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-7-nitroquinoxaline-2,3-diol is a synthetic compound belonging to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. This compound is widely used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-nitroquinoxaline-2,3-diol typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by nitration and methylation reactions . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often incorporating green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7-nitroquinoxaline-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines or thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can have different biological and chemical properties .
Scientific Research Applications
6-Methyl-7-nitroquinoxaline-2,3-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other quinoxaline derivatives with potential pharmaceutical applications.
Biology: Employed in studies of ionotropic glutamate receptors, particularly the AMPA receptor subtype, to understand their role in synaptic transmission and neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as epilepsy, Alzheimer’s disease, and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-7-nitroquinoxaline-2,3-diol involves its interaction with the AMPA receptor subtype of the ionotropic glutamate receptor. By binding to this receptor, the compound inhibits the excitatory neurotransmission mediated by glutamate, thereby modulating synaptic activity and reducing neuronal excitability. This mechanism is particularly relevant in the context of neurological disorders where excessive excitatory neurotransmission is implicated.
Comparison with Similar Compounds
Similar Compounds
6-Cyano-7-nitroquinoxaline-2,3-dione: Another quinoxaline derivative that acts as an antagonist of the non-NMDA glutamate receptor.
6,7-Dichloroquinoxaline-2,3-dione: A competitive antagonist specific to strychnine-insensitive glycine binding sites on the NMDA receptor complex.
Uniqueness
6-Methyl-7-nitroquinoxaline-2,3-diol is unique due to its selective antagonism of the AMPA receptor subtype, which distinguishes it from other quinoxaline derivatives that may target different receptor subtypes or have broader activity profiles. This specificity makes it a valuable tool in research focused on understanding the role of AMPA receptors in various physiological and pathological processes.
Properties
IUPAC Name |
6-methyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-4-2-5-6(3-7(4)12(15)16)11-9(14)8(13)10-5/h2-3H,1H3,(H,10,13)(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREQQHQFADBYHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,7-dimethyl-8-(2-morpholinoethyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397998.png)
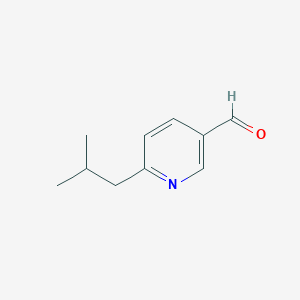
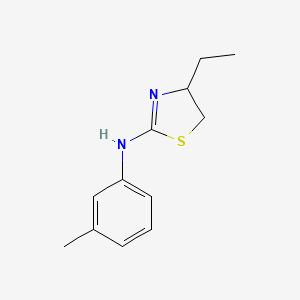
![N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide](/img/structure/B2398004.png)
![5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2398005.png)
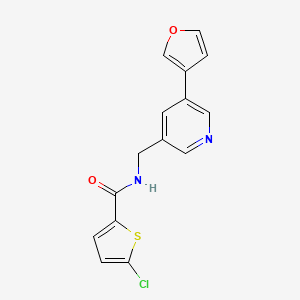
![(3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2398009.png)
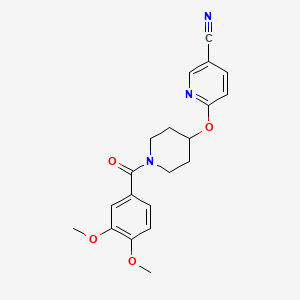
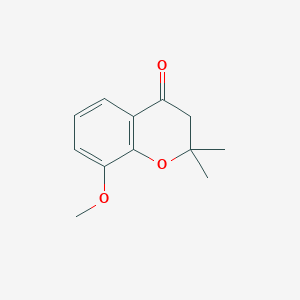
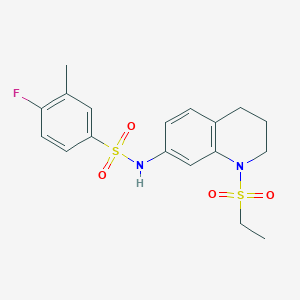
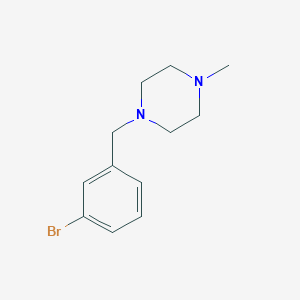

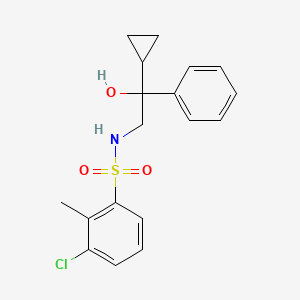
![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)
